molecular formula C7H3FIN B169875 4-Fluoro-3-iodobenzonitrile CAS No. 159719-57-0

4-Fluoro-3-iodobenzonitrile

Cat. No.: B169875
CAS No.: 159719-57-0
M. Wt: 247.01 g/mol
InChI Key: SXQVRZMBNRJTHU-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodobenzonitrile is an organic compound with the molecular formula C7H3FIN. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the fourth position and an iodine atom at the third position. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Fluoro-3-iodobenzonitrile can be synthesized through several methods. One common approach involves the halogenation of 4-fluorobenzonitrile. The process typically includes the following steps:

    Nitration: 4-Fluorotoluene is nitrated to form 4-fluoro-3-nitrotoluene.

    Reduction: The nitro group is reduced to an amine group, resulting in 4-fluoro-3-aminotoluene.

    Diazotization: The amine group is converted to a diazonium salt.

    Sandmeyer Reaction: The diazonium salt undergoes a Sandmeyer reaction with potassium iodide to form 4-fluoro-3-iodotoluene.

    Oxidation: Finally, the methyl group is oxidized to a nitrile group, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-iodobenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form carbon-carbon bonds.

    Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

    Reduction: Hydrogen gas with a metal catalyst or reducing agents like lithium aluminum hydride.

Major Products:

    Substitution: Formation of compounds like 4-fluoro-3-azidobenzonitrile.

    Coupling: Formation of biaryl compounds or alkynyl derivatives.

    Reduction: Formation of 4-fluoro-3-iodobenzylamine.

Scientific Research Applications

4-Fluoro-3-iodobenzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.

    Material Science: It is employed in the synthesis of novel materials with specific properties.

    Biological Studies: It is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of 4-fluoro-3-iodobenzonitrile depends on its application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In medicinal chemistry, its mechanism involves interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets vary depending on the specific application and the structure of the final compound.

Comparison with Similar Compounds

    3-Fluoro-4-iodobenzonitrile: Similar structure but with different substitution positions.

    4-Fluoro-2-iodobenzonitrile: Another isomer with different substitution positions.

    4-Fluoro-3-chlorobenzonitrile: Similar compound with chlorine instead of iodine.

Uniqueness: 4-Fluoro-3-iodobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both fluorine and iodine atoms allows for selective reactions, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-fluoro-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FIN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQVRZMBNRJTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40433838
Record name 4-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159719-57-0
Record name 4-Fluoro-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40433838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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